Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester
Overview
Description
Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester is a complex organic compound primarily used in proteomics research. It is known for its role in the synthesis of phosphorylated L-arginine derivatives, which are significant in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester involves multiple steps The process typically starts with the protection of the amino group of L-arginine using a carbobenzyloxy (Cbz) groupThe final step involves esterification with benzyl alcohol .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected L-arginine derivatives, which can be further utilized in biochemical studies .
Scientific Research Applications
Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester is extensively used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of protein phosphorylation and signal transduction pathways.
Industry: Used in the production of specialized biochemical reagents.
Mechanism of Action
The compound exerts its effects through the phosphorylation of L-arginine residues in proteins. This modification plays a crucial role in regulating protein function and signaling pathways. The molecular targets include various enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-lysine Benzyl Ester
- Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-ornithine Benzyl Ester
Uniqueness
Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester is unique due to its specific structure, which allows for selective phosphorylation of L-arginine residues. This specificity makes it a valuable tool in studying arginine phosphorylation and its role in cellular processes .
Properties
IUPAC Name |
benzyl (2S)-5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N6O11P/c36-34(39-53(48,51-24-28-13-17-30(18-14-28)40(44)45)52-25-29-15-19-31(20-16-29)41(46)47)37-21-7-12-32(33(42)49-22-26-8-3-1-4-9-26)38-35(43)50-23-27-10-5-2-6-11-27/h1-6,8-11,13-20,32H,7,12,21-25H2,(H,38,43)(H3,36,37,39,48)/t32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQNYHXDWRTOCW-YTTGMZPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N6O11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675552 | |
Record name | Benzyl (E)-N~5~-[amino({bis[(4-nitrophenyl)methoxy]phosphoryl}amino)methylidene]-N~2~-[(benzyloxy)carbonyl]-L-ornithinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105975-49-3 | |
Record name | Benzyl (E)-N~5~-[amino({bis[(4-nitrophenyl)methoxy]phosphoryl}amino)methylidene]-N~2~-[(benzyloxy)carbonyl]-L-ornithinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.